molecular formula C10H16N4O B2631294 3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2165594-71-6

3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B2631294
CAS RN: 2165594-71-6
M. Wt: 208.265
InChI Key: AIWGFXXPRGYNSL-SFYZADRCSA-N
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Description

The compound “3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a derivative of 1,2,4-triazole . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are known for their pharmacological significance and are used in drug-discovery studies against various types of diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . This method provides a rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtains different products with structural diversity .


Molecular Structure Analysis

The molecular structure of 3-amino-1,2,4-triazole has been studied using X-ray crystallography . The solid-state packing of this organic acid-base salt consists of a three-dimensional hydrogen-bonded network .


Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors . They exhibit versatile biological activities due to their unique structure .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies : The compound and its derivatives are involved in the synthesis of a wide array of heterocyclic compounds due to their significant biological activities. For instance, N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring have been prepared using a precursor that involves methylation and de-protection processes. These synthetic routes lead to the creation of novel amides and amines derivatives (Tangella Nagendra Prasad et al., 2021).

Chemical Reactivity : Research has explored the reactivity of 1,2,3-triazolium-1-methanide species towards cycloadditions with alkyne dipolarophiles, leading to new routes for synthesizing substituted pyrrolo[1,2-c][1,2,3]triazoles and related compounds. These studies demonstrate the compound's utility in generating diverse heterocyclic structures with potential biological applications (R. N. Butler et al., 1996).

Potential Biological Activities

Cytotoxic Activity : A novel series of compounds including the chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole derivatives have been synthesized and evaluated for their cytotoxic activity. These compounds represent a significant interest for their therapeutic values, showcasing the importance of this scaffold in drug discovery (I. H. E. Azab et al., 2017).

Mechanism of Action

Safety and Hazards

According to the safety data sheet, this compound may be harmful if swallowed and may cause serious eye irritation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-7-5-8(11-6-7)10-13-12-9-3-2-4-14(9)10/h7-8,11H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWGFXXPRGYNSL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NN=C3N2CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NN=C3N2CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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